molecular formula C7H5NS2.C4H11N<br>C11H16N2S2 B14677029 Diethylammonium 2-mercaptobenzothiazole CAS No. 38456-45-0

Diethylammonium 2-mercaptobenzothiazole

Cat. No.: B14677029
CAS No.: 38456-45-0
M. Wt: 240.4 g/mol
InChI Key: KBGASPZQKDYDDG-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, compd with N-ethylethanamine (1:1) is a chemical compound that combines the properties of benzothiazolethione and N-ethylethanamine Benzothiazolethione is known for its sulfur-containing heterocyclic structure, while N-ethylethanamine is a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine typically involves the reaction of benzothiazolethione with N-ethylethanamine in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for mixing, heating, and purification to ensure high throughput and minimal human intervention.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, compd. with N-ethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazolethione moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amine group in N-ethylethanamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2(3H)-Benzothiazolethione, compd. with N-ethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine involves its interaction with various molecular targets. The sulfur atom in the benzothiazolethione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The amine group in N-ethylethanamine can interact with receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Shares the benzothiazole core structure but lacks the thione and amine components.

    Thiazolethione: Contains the thione group but lacks the benzene ring.

    N-ethylethanamine: A simple secondary amine without the benzothiazolethione moiety.

Uniqueness

2(3H)-Benzothiazolethione, compd with N-ethylethanamine is unique due to the combination of the benzothiazolethione and N-ethylethanamine moieties

Properties

CAS No.

38456-45-0

Molecular Formula

C7H5NS2.C4H11N
C11H16N2S2

Molecular Weight

240.4 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;N-ethylethanamine

InChI

InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-3-5-4-2/h1-4H,(H,8,9);5H,3-4H2,1-2H3

InChI Key

KBGASPZQKDYDDG-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C2C(=C1)NC(=S)S2

Origin of Product

United States

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